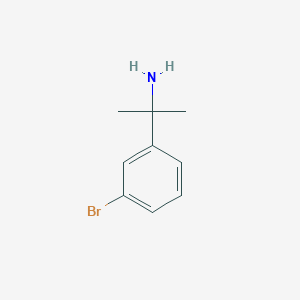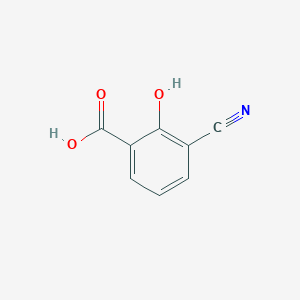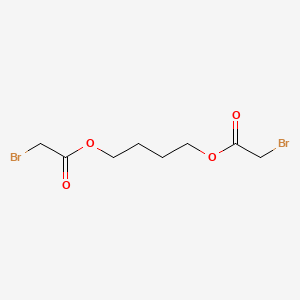
Butane-1,4-diyl bis(2-bromoacetate)
Descripción general
Descripción
Synthesis Analysis
The synthesis of butane derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 is described as an efficient process that yields a product capable of selective oxidation of sulfides to sulfoxides . Similarly, this compound has been used as a brominating agent for anilines, phenols, and α-bromination of alkanones . These studies suggest that butane derivatives can be synthesized and functionalized to perform specific chemical reactions.
Molecular Structure Analysis
The molecular structure of butane derivatives can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane has been elucidated, revealing a gauche-trans-gauche conformation of the methylene chain . Additionally, the structure of 1,4-Bis(iododiphenyltin)butane has been determined, showing a symmetrical molecule with a tetrahedral coordination around each tin atom . These findings highlight the importance of understanding the molecular structure to predict the reactivity and properties of butane derivatives.
Chemical Reactions Analysis
Butane derivatives participate in various chemical reactions. The selective oxidation of sulfides using a butane derivative as a reagent demonstrates the compound's utility in synthesizing sulfoxides . The selective bromination of anilines, phenols, and alkanones using a butane derivative as a brominating agent showcases its versatility and efficiency in introducing bromine into different substrates . Moreover, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives using a butane-based Brønsted acid catalyst indicates the potential of butane derivatives to catalyze the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of butane derivatives are influenced by their molecular structure. The solubility, stability, and reactivity of these compounds are crucial for their practical applications. For instance, the high water solubility of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 facilitates the isolation of products and the recovery of the spent reagent . The crystallographic data provided for certain butane derivatives give insights into their solid-state properties, such as density and bond lengths, which are essential for understanding their behavior in various conditions .
Aplicaciones Científicas De Investigación
1. Molecular Structure Analysis
Butane-1,4-diyl bis(2-bromoacetate) and its derivatives have been studied for their molecular structures. For instance, butane-1,4-diyl bis(S-thioacetate) has been examined in solid-state using X-ray crystallography, revealing centrosymmetric molecules associated via weak hydrogen bonds (Fleischer & Schollmeyer, 2003).
2. Catalyst in Organic Synthesis
This compound has been utilized in several organic synthesis processes. For example, it has been used in the selective oxidation of sulfides to sulfoxides (Bayat, Shirini & Goli-Jolodar, 2018) and in the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives (Goli-Jolodar & Shirini, 2017).
3. Synthesis of Benzoxazoles
Butane-1,4-diyl bis(2-bromoacetate) derivatives have also been effective in synthesizing novel benzoxazoles, offering advantages like solvent-free conditions and excellent yields (Nikpassand, Zare Fekri & Farokhian, 2015).
4. Preparation of Nanocomposites
This chemical has been used in the preparation of polythiourethane and clay-based nanocomposites, demonstrating significant improvements in thermal stability, crystallinity, and thermophysical properties (Pirayesh, Qolizade, Talebi & Salami‐Kalajahi, 2022).
5. Catalytic Oxidation of Alcohols
A study explored the use of an ionic hybrid catalyst derived from butane-1,4-diyl bis(2-bromoacetate) for the oxidation of alcohols, showing high conversion and selectivity with good reusability (Leng, Zhao, Zhang, Chen & Wang, 2012).
6. Synthesis of Mesomorphic Properties
Researchers have synthesized and analyzed esters derived from butane-1,4-diyl bis(2-bromoacetate) to study their mesomorphic properties, contributing to the understanding of structural factors in mesogenic compounds (Maksimenko, Novikova, Kondrat’eva, Kuz'min, Ognichenko & Yarkova, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-bromoacetyl)oxybutyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFWUCCZIMDIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CBr)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516589 | |
| Record name | Butane-1,4-diyl bis(bromoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1,4-diyl bis(2-bromoacetate) | |
CAS RN |
67638-54-4 | |
| Record name | Butane-1,4-diyl bis(bromoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
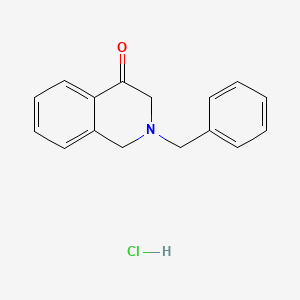
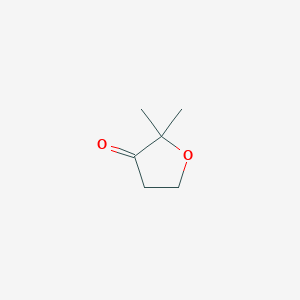
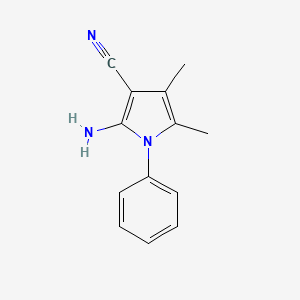
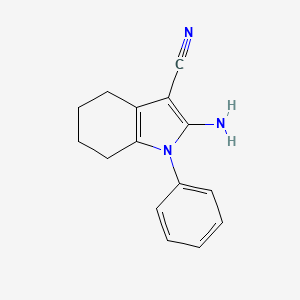
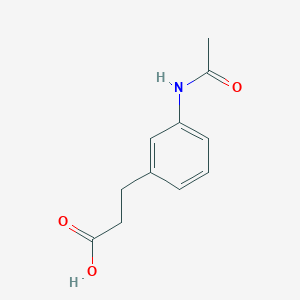
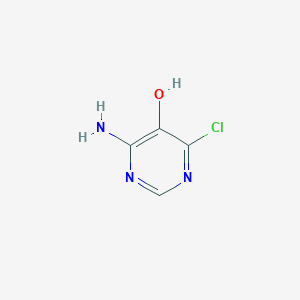
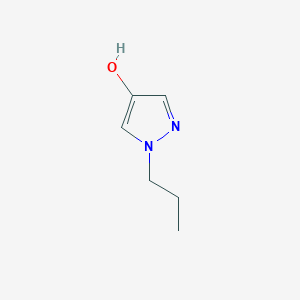
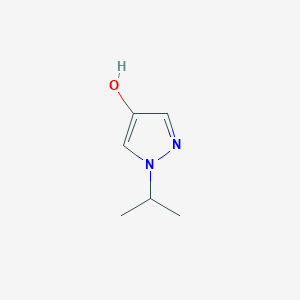
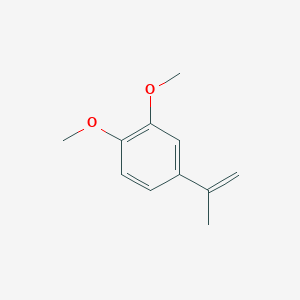
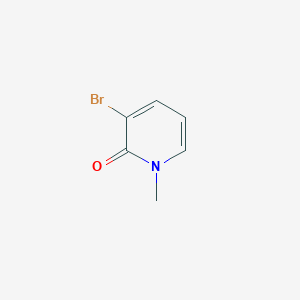
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
